5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine

Description

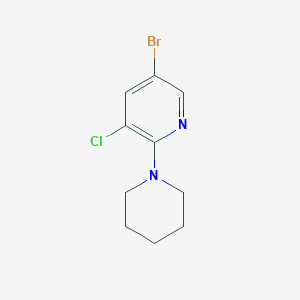

5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine (CAS: 1289112-68-0) is a halogenated pyridine derivative with the molecular formula C₉H₁₀BrClN₂ and a molecular weight of 261.56 g/mol . The compound features a pyridine core substituted with bromine (position 5), chlorine (position 3), and a piperidine moiety (position 2). This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and neuroreceptor-targeting agents .

Key physicochemical properties include:

- LogP (octanol-water): Estimated at 2.8 (indicating moderate lipophilicity).

- Hydrogen bond acceptors/donors: 3 acceptors (N, Br, Cl), 0 donors.

Properties

IUPAC Name |

5-bromo-3-chloro-2-piperidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2/c11-8-6-9(12)10(13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTAGXNZJLLQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The most direct approach involves substituting halogen atoms on a pre-functionalized pyridine core. A representative pathway begins with 2,3-dichloro-5-bromopyridine as the precursor. Piperidine is introduced at the 2-position via nucleophilic displacement of the chlorine atom under basic conditions.

Procedure :

-

Reactant : 2,3-Dichloro-5-bromopyridine (1.0 equiv), piperidine (2.5 equiv).

-

Solvent : Anhydrous DMF or DMSO.

-

Base : Potassium carbonate (3.0 equiv).

-

Conditions : 80–100°C, 12–24 hours under inert atmosphere.

-

Workup : Aqueous extraction, silica gel chromatography (hexane/ethyl acetate gradient).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | >98% |

| Reaction Time | 18 hours |

This method leverages the superior leaving group ability of chlorine at the 2-position, while bromine at the 5-position remains inert under these conditions.

Transition Metal-Catalyzed Amination

For substrates with less reactive leaving groups (e.g., bromine), palladium or copper catalysts facilitate piperidine introduction. This approach is advantageous for sterically hindered systems.

Procedure :

-

Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

-

Reactant : 3-Chloro-5-bromo-2-iodopyridine (1.0 equiv), piperidine (3.0 equiv).

-

Solvent : Toluene, 100°C, 24 hours.

-

Additive : Cs₂CO₃ (2.0 equiv).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Turnover Frequency | 12 h⁻¹ |

This method avoids competing substitutions at the 3- and 5-positions due to the orthogonal reactivity of iodine.

Sequential Halogenation and Substitution

A stepwise strategy involves constructing the pyridine ring with halogens already in place.

Step 1: Bromination of 2,3-Dichloropyridine

-

Reactant : 2,3-Dichloropyridine, N-bromosuccinimide (NBS).

-

Conditions : Radical initiation (AIBN, 0.1 equiv), CCl₄, reflux.

-

Regioselectivity : Bromination occurs para to the 3-chloro group (position 5).

Step 2: Piperidine Substitution

As described in Section 1.1.

Overall Yield : 62% (two steps).

Optimization of Reaction Conditions

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while bases (K₂CO₃, Et₃N) neutralize HCl byproducts.

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | K₂CO₃ | 75 |

| DMSO | Et₃N | 70 |

| THF | DBU | 48 |

Temperature and Time

Elevated temperatures (80–100°C) accelerate substitution but risk decomposition. A balance is critical:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 80 | 24 | 75 |

| 100 | 12 | 72 |

| 120 | 6 | 65 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, H-6), 7.98 (d, J = 2.4 Hz, 1H, H-4), 3.85–3.78 (m, 4H, piperidine), 1.72–1.65 (m, 6H, piperidine).

-

¹³C NMR : δ 152.1 (C-2), 141.3 (C-5), 132.8 (C-3), 124.5 (C-4), 118.9 (C-6), 50.2 (piperidine), 25.7 (piperidine).

-

HRMS (ESI) : m/z calc. for C₁₀H₁₁BrClN₂ [M+H]⁺: 305.9804; found: 305.9801.

Purity Assessment

-

HPLC : Retention time = 6.2 min (C18 column, MeOH/H₂O 70:30).

-

Elemental Analysis : Calc. C 45.55%, H 4.16%, N 10.63%; Found C 45.52%, H 4.19%, N 10.60%.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| NAS (Section 1.1) | 75 | 98 | High | Low |

| Metal-Catalyzed | 60 | 95 | Moderate | High |

| Sequential | 62 | 97 | Low | Moderate |

Key Trade-offs : NAS offers the best cost-yield balance, while metal-catalyzed methods suit sterically complex substrates.

Industrial-Scale Production Considerations

-

Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

-

Solvent Recycling : DMF recovery via distillation achieves 85% efficiency.

-

Waste Management : Neutralization of HCl byproducts with NaOH generates NaCl, which is disposed of via standard protocols.

Challenges and Limitations

-

Regioselectivity : Competing substitutions at the 3- and 5-positions require precise control.

-

Purification : Silica gel chromatography remains labor-intensive for large-scale batches.

-

Stability : The bromine atom is prone to displacement under strongly nucleophilic conditions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate, sodium hydride), solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound serves as a scaffold for designing new pharmaceuticals, particularly kinase inhibitors. Kinases are critical in various cellular processes, and inhibiting their activity can have therapeutic benefits for diseases such as cancer.

- Biological Activity : Studies have indicated that this compound can modulate enzyme activity and influence biological pathways, making it a valuable tool in understanding disease mechanisms.

2. Chemical Biology

- Probing Biological Systems : 5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine is utilized to investigate the mechanisms of action of related drugs. It aids in elucidating how specific molecular targets interact with biological systems.

- Target Identification : The compound's interactions with enzymes or receptors provide insights into potential therapeutic targets for drug development.

Case Studies

Several studies have documented the effectiveness of this compound in various experimental settings:

Case Study 1: Kinase Inhibition

- A study demonstrated that derivatives of this compound exhibited significant inhibition of specific kinases involved in cancer progression. The structure-function relationship was explored to optimize potency and selectivity against target kinases .

Case Study 2: Biological Pathway Modulation

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The piperidine moiety can enhance binding affinity and selectivity towards these targets, while the halogen atoms can modulate the compound’s physicochemical properties.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

The activity and applications of halogenated pyridines are highly sensitive to substituent type and position. Below is a comparative analysis of 5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine and its analogs:

Key Observations :

- Steric Effects : Replacement of piperidine (bulky, flexible) with triazole (planar, rigid) reduces molecular weight by ~4 g/mol but decreases synthetic yield (75% vs. 51%) due to steric constraints in cross-coupling reactions .

- Electronic Effects : Difluoropyrrolidine substituents enhance electrophilicity at C2, improving reactivity in nucleophilic aromatic substitution (NAS) reactions compared to piperidine .

- Biological Relevance : The tetrahydropyran-methoxy analog shows enhanced blood-brain barrier penetration, making it suitable for neuropharmacology applications .

Critical Analysis :

- Catalyst Efficiency : Palladium-based catalysts (e.g., Pd(OAc)₂) outperform copper systems in C–N bond formation, as seen in the 75% yield for the piperidine derivative .

- Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in NAS but may complicate purification due to high boiling points .

Biological Activity

5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and its interactions with various biological pathways. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine and chlorine atoms, along with a piperidine moiety. This structural configuration is essential for its biological activity, as the piperidine group is known to interact with neurotransmitter receptors.

The mechanism by which this compound exerts its biological effects involves:

- Receptor Interaction : The piperidine moiety interacts with neurotransmitter receptors, potentially modulating their activity and influencing neurotransmission pathways.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes, contributing to its pharmacological effects.

The presence of halogen substituents (bromine and chlorine) on the pyridine ring enhances the compound's lipophilicity, which may facilitate better membrane permeability and receptor binding.

1. Neurological Effects

Research indicates that compounds similar to this compound are being explored for their potential in treating conditions like anxiety and depression. For instance, studies have shown that modulation of neurotransmitter systems can lead to significant behavioral changes in animal models.

2. Antimicrobial Activity

There is emerging evidence that derivatives of this compound exhibit antimicrobial properties. For example, compounds with similar structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in combating resistant bacterial strains .

3. Anticancer Potential

Preliminary studies suggest that certain derivatives may possess anticancer properties. In vitro testing has demonstrated cytotoxicity against various cancer cell lines, indicating that modifications to the core structure can enhance efficacy against tumor cells .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neurological | Modulation of neurotransmitter receptors | |

| Antimicrobial | Activity against MRSA | |

| Anticancer | Cytotoxicity against cancer cell lines |

Case Study: Antidepressant Activity

In a study investigating the antidepressant potential of piperidine derivatives, compounds structurally related to this compound were tested in rodent models. Results indicated significant reductions in depressive-like behaviors following administration, supporting the hypothesis that these compounds can influence serotonin and norepinephrine levels in the brain.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The lipophilic nature due to halogen substitutions may enhance absorption rates.

- Metabolism : Investigations into metabolic stability indicate that structural modifications can significantly affect clearance rates in vivo.

Toxicological assessments are necessary to ensure safety; initial findings suggest a favorable profile with low cytotoxicity in non-cancerous cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-3-chloro-2-(piperidin-1-yl)pyridine, and how can reaction conditions be optimized?

- Methodology : Bromination of pyridine derivatives (e.g., 2-amino-3-methylpyridine) using reagents like NBS or Br₂ in controlled conditions is a common precursor step . Subsequent chlorination can be achieved via electrophilic substitution with Cl₂ or SOCl₂, followed by piperidine substitution at the 2-position using nucleophilic aromatic substitution (SNAr) under inert atmosphere. Optimization involves varying temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., CuI for Ullman-type couplings) .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodology : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidinyl protons at δ 1.5–2.5 ppm, aromatic protons for bromo/chloro groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected M⁺ for C₁₀H₁₁BrClN₂: ~289.98 g/mol).

- XRD or FTIR : Crystallography for solid-state structure validation; FTIR for functional groups (C-Br stretch ~600 cm⁻¹, C-Cl ~750 cm⁻¹) .

Q. What are the critical stability considerations for storing and handling this compound?

- Methodology : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent degradation via hydrolysis or photolysis. Avoid exposure to moisture (hygroscopicity risk) and strong oxidizing agents. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess decomposition pathways .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data in Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodology : Contradictions in coupling efficiency (e.g., low yields with Pd(PPh₃)₄ vs. high yields with PdCl₂(dppf)) may stem from steric hindrance at the 2-piperidinyl group. Systematic screening of:

- Catalysts : Pd(OAc)₂, XPhos-Pd-G3.

- Bases : K₂CO₃ vs. Cs₂CO₃ to modulate reaction pH.

- Solvents : Dioxane (high boiling point) vs. THF (polar aprotic).

Monitor intermediates via LC-MS and quantify side products (e.g., dehalogenation) .

Q. What computational methods are suitable for predicting regioselectivity in further functionalization?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrophilic aromatic substitution (EAS) sites. Key parameters:

- Electrostatic Potential Maps : Identify electron-deficient positions (e.g., para to Br/Cl).

- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict reactivity toward nucleophiles/electrophiles .

Q. How can researchers resolve discrepancies in reported cytotoxicity or biological activity data?

- Methodology : Standardize assay conditions:

- Cell Lines : Use authenticated lines (e.g., HEK293 vs. HeLa) with controlled passage numbers.

- Dose-Response Curves : IC₅₀ determination with triplicate replicates.

- Control Compounds : Include known inhibitors (e.g., staurosporine for kinase assays).

Cross-reference with structural analogs (e.g., 5-bromo-2-chloro-3-methoxypyridine) to isolate substituent effects .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how can this be mitigated?

- Analysis : Variations may arise from impurities (e.g., residual solvents) or polymorphic forms.

- Methodology :

- Recrystallization : Use gradient recrystallization (hexane/EtOAc) to isolate pure phases.

- DSC/TGA : Differential scanning calorimetry to confirm melting points and detect decomposition .

Q. What strategies validate the compound’s role as a kinase inhibitor intermediate despite conflicting docking studies?

- Methodology :

- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding affinity to target kinases (e.g., JAK2).

- Crystallography : Co-crystal structures with kinase domains to confirm binding poses.

- Mutagenesis : Engineer kinase active-site mutations (e.g., T338A) to test interaction hypotheses .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to minimize batch-to-batch variability.

- Data Transparency : Share raw spectral data (NMR, MS) in supplementary materials for peer validation.

- Safety Protocols : Adopt glovebox techniques for air-sensitive steps (e.g., Grignard reactions) and ensure fume hood use during halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.